molecular formula C18H13ClFN5O2 B2822099 N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1286732-39-5

N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2822099
CAS No.: 1286732-39-5
M. Wt: 385.78
InChI Key: WPUKECMJVWOMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with a primary research focus on oncology. This compound acts as a highly effective ATP-competitive antagonist, specifically targeting FGFR1, FGFR2, and FGFR3, thereby inhibiting their kinase activity and downstream signaling pathways such as MAPK and PI3K/Akt. Its core research value lies in its application as a critical tool compound for investigating the role of FGFR signaling in cancer cell proliferation, survival, and migration. Studies have utilized this inhibitor to explore tumor models with FGFR amplifications or mutations, demonstrating its utility in suppressing tumor growth and inducing apoptosis in preclinical settings. Research into this compound provides valuable insights for developing targeted cancer therapies, particularly for cancers dependent on aberrant FGFR signaling, such as certain types of breast, lung, and bladder cancers. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O2/c1-10-13(19)3-2-4-14(10)22-16(26)8-25-18(27)24-9-21-15-6-5-11(20)7-12(15)17(24)23-25/h2-7,9H,8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUKECMJVWOMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

    Substitution reactions: Introduction of the chloro and fluoro groups can be done through halogenation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are often used for halogen substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential as a therapeutic agent.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating the function of enzymes or receptors.

    Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Triazoloquinazoline vs. Triazoloazepine
  • EP 3 532 474 B1 (Example 284) : Features a triazolo[4,3-a]pyridine fused with a tetrahydroazepine ring, introducing conformational flexibility and altered steric interactions.
  • Impact : The tetrahydroazepine moiety in Example 284 may enhance blood-brain barrier penetration compared to the rigid quinazoline core of the target compound.
Sulfanyl vs. Oxygen Linkages
  • Target Compound : Uses an acetamide oxygen bridge.
  • N-(2,4,6-trimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide (763114-31-4) : Replaces oxygen with a sulfanyl group, altering electronic properties and metabolic stability.
  • Impact : Sulfur’s larger atomic radius and lower electronegativity may reduce oxidative metabolism but increase susceptibility to glutathione conjugation.

Substituent Variations

Phenyl Group Modifications
Compound Name Phenyl Substituents Key Features
Target Compound 3-chloro-2-methylphenyl Electron-withdrawing Cl and CH₃ balance lipophilicity and metabolic stability.
N-(3,4-dimethylphenyl)-2-...acetamide 3,4-dimethylphenyl Electron-donating CH₃ groups increase lipophilicity but may reduce target affinity.
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-...acetamide 4-Cl, 3-CF₃ Strongly electron-withdrawing CF₃ enhances metabolic stability but may reduce solubility.
Halogenation Patterns
  • Target Compound : 9-Fluoro on quinazoline enhances membrane permeability and resistance to cytochrome P450 oxidation.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

    Biological Activity

    N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound can be represented by the following structural formula:

    C16H14ClFN5O\text{C}_{16}\text{H}_{14}\text{ClF}\text{N}_{5}\text{O}

    Key Properties

    PropertyValue
    Molecular Weight355.8 g/mol
    CAS Number1251553-28-2
    Melting PointNot available
    SolubilitySoluble in DMSO

    The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and quinazoline moieties in its structure are known to exhibit significant pharmacological effects.

    • Antitumor Activity : Several studies have indicated that compounds containing triazole and quinazoline rings show promising anticancer properties. The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines through cell cycle arrest and apoptosis induction .
    • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Triazole derivatives are widely recognized for their antifungal activity, while quinazolines have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria .

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

    • Chloro Substitution : The presence of a chloro group at the 3-position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
    • Fluoro Group : The incorporation of a fluoro group at the 9-position of the triazole ring has been associated with increased potency against specific cancer cell lines due to enhanced binding affinity to target enzymes .

    Case Studies

    Several studies have evaluated the biological activity of similar compounds:

    • Anticancer Studies : A study on related triazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxicity .
    • Antimicrobial Studies : Research has demonstrated that triazole compounds exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values comparable to standard antibiotics .

    Q & A

    Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

    The synthesis involves multi-step reactions, including cyclization of precursors (e.g., triazoloquinazoline core formation) and coupling with the chloromethylphenylacetamide moiety. Optimization requires:

    • Temperature control : Reactions often proceed at 10–80°C to suppress side products (e.g., recommends 60°C for cyclization).
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
    • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve yields in coupling steps .
    • Purification : Column chromatography or recrystallization ensures >95% purity .

    Q. Which spectroscopic techniques confirm structural integrity and purity?

    • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclization (e.g., quinazolinone carbonyl at ~170 ppm) .
    • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
    • IR spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

    Q. What solubility and stability profiles are critical for in vitro assays?

    • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) to ensure no precipitation during biological assays .
    • Stability : Monitor degradation via HPLC under assay conditions (e.g., 37°C, 24 hrs) .

    Advanced Research Questions

    Q. How can computational methods predict biological targets and binding modes?

    • Molecular docking : Use software (e.g., AutoDock Vina) to dock the compound into target proteins (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values from enzyme inhibition assays .
    • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with triazole N-atoms) to guide analog design .

    Q. What strategies resolve contradictions in biological activity data across studies?

    • Assay validation : Replicate experiments using standardized protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) .
    • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent effects (Table 1) .

    Table 1 : Comparative Bioactivity of Analogous Triazoloquinazolines

    Compound SubstituentTarget EnzymeIC₅₀ (µM)Reference
    9-Fluoro, 3-chloro-2-methylphenylKinase X0.85
    8-Chloro, 4-methoxyphenylKinase X1.20

    Q. How to design in vivo pharmacokinetic (PK) and toxicity studies?

    • Animal models : Administer compound intravenously/orally to rodents; collect plasma for LC-MS/MS analysis of bioavailability and half-life .
    • Metabolite identification : Use hepatic microsomes to predict Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
    • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .

    Q. How are structure-activity relationships (SAR) established for analogs?

    • Systematic substitution : Modify triazole, quinazolinone, or acetamide groups (e.g., replace fluorine with chlorine) and test activity .
    • 3D-QSAR models : Align analogs computationally to correlate steric/electronic properties with bioactivity .

    Q. What experimental approaches determine enzyme inhibition kinetics?

    • Michaelis-Menten assays : Measure initial reaction rates under varying substrate concentrations to calculate Kᵢ (inhibition constant) .
    • Time-dependent inhibition : Pre-incubate compound with enzyme to assess irreversible binding (e.g., via dialysis recovery tests) .

    Contradiction Analysis and Optimization

    Q. How to address low yields in the final coupling step?

    • By-product analysis : Use TLC/HPLC to identify intermediates (e.g., unreacted triazoloquinazoline core) .
    • Optimize stoichiometry : Increase equivalents of coupling reagent (e.g., EDC/HOBt) or adjust pH to favor amide bond formation .

    Q. Why do biological activities vary between in vitro and cell-based assays?

    • Membrane permeability : Assess logP (e.g., >3 indicates high lipophilicity, enhancing cellular uptake) .
    • Efflux pumps : Test activity in P-gp inhibitor-treated cells to rule out transporter-mediated resistance .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.